Vinylphenylmethylmethoxysilane

Übersicht

Beschreibung

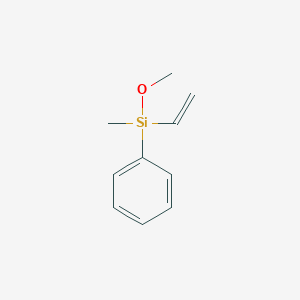

Vinylphenylmethylmethoxysilane is a type of siloxane with the molecular formula C10H14OSi . It has a molecular weight of 178.3 g/mol and appears as a transparent liquid . The IUPAC name for this compound is benzyl-ethenyl-methoxysilicon .

Molecular Structure Analysis

The molecular structure of this compound is represented by the canonical SMILES notation: CO [Si] © (C=C)C1=CC=CC=C1 . This indicates the presence of a silicon atom bonded to a methoxy group (CO), a methyl group ©, and a vinyl group (C=C), which is further connected to a phenyl ring (C1=CC=CC=C1) .

Physical And Chemical Properties Analysis

This compound has a boiling point of 180.923 °C (760 mmHg) and a flash point of 54.28 °C . It has a density of 0.923 g/mL . It is also noted that it has one H-Bond acceptor and no H-Bond donors .

Wissenschaftliche Forschungsanwendungen

Electron Beam Resist and Biochip Fabrication Vinylphenylmethylmethoxysilane (VPMMS) derivatives have been explored for their potential in high-resolution electron beam (EB) lithography and biochip fabrication. A study revealed that modifying the vinyl groups into hydroxy groups enhances the sensitivity of the resist, facilitating the creation of miniaturized patterns down to 18 nm. This property makes it particularly useful for manufacturing protein-immobilization templates at a molecular scale (Miyake et al., 2006).

Stereochemistry in Nucleophilic Substitution Reactions Research into the stereochemistry of nucleophilic substitution reactions on silicon atoms, involving vinylphenyl-1-naphthylmenthoxysilane, demonstrated high stereospecificity. These reactions are crucial for understanding the behavior of VPMMS in various chemical contexts (Corriu & Royo, 1968).

Sol-Gel Chemistry and Organotrialkoxysilanes VPMMS is significant in the study of sol-gel chemistry, particularly in understanding how various substituents affect the process. An extensive study on the sol-gel chemistry of organotrialkoxysilanes, including vinyl-substituted ones, provided insights into the factors influencing gel formation under different conditions (Loy et al., 2000).

Thermal Degradation Studies The thermal degradation behavior of vinylphenylpolysilsesquioxane, a compound derived from VPMMS, was meticulously analyzed, revealing its degradation kinetics and mechanisms. This knowledge is essential for applications where thermal stability is critical (Liu, Sun, & Ma, 2018).

Surface Modification and Coating VPMMS-based compounds have been utilized in creating surfaces with unique characteristics, such as superhydrophobic and superoleophobic properties. These coatings are valuable for various industrial applications, including in the creation of surfaces that resist water and oils (Goto et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethenyl-methoxy-methyl-phenylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OSi/c1-4-12(3,11-2)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTCEXAZJVCREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C=C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

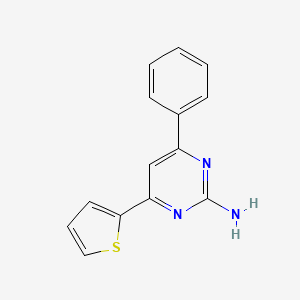

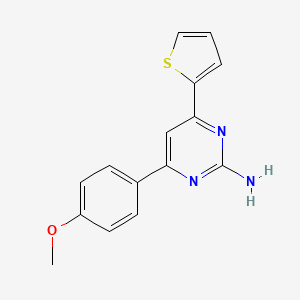

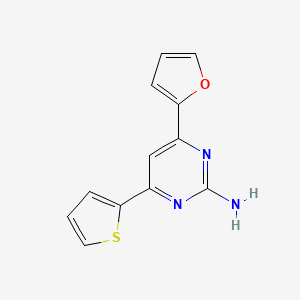

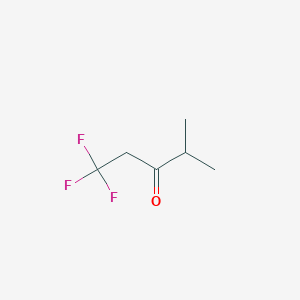

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dimethyl-1-(((4-(3-(trifluoromethyl)phenyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6307043.png)

![1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B6307078.png)